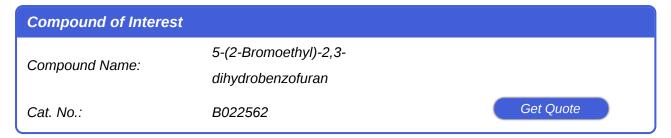


Structural Analysis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a key heterocyclic building block in organic synthesis, most notably as a crucial intermediate in the preparation of Darifenacin, a potent and selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder.[1] The dihydrobenzofuran scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive analysis of the structural and physicochemical properties of **5-(2-Bromoethyl)-2,3-dihydrobenzofuran**, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is typically a white to off-white or light yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Reference(s)
Molecular Formula	C10H11BrO	[3][4]
Molecular Weight	227.10 g/mol	[3][4]
CAS Number	127264-14-6	[3][4]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	65-67 °C	[4]
Boiling Point	287.7 °C at 760 mmHg	[4]
Density	1.459 g/cm ³	[4]
Solubility	Soluble in Chloroform, Methanol	
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.[4]	

Synthesis

A common and effective method for the synthesis of **5-(2-Bromoethyl)-2,3-dihydrobenzofuran** involves a two-step process starting from (2,3-dihydrobenzofuran-5-yl)acetic acid.[5] The process is outlined below.



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Figure 1: Synthetic workflow for 5-(2-Bromoethyl)-2,3-dihydrobenzofuran.



Experimental Protocols

Step 1: Preparation of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran[5]

- To a stirred suspension of lithium aluminum hydride (1.57 g) in anhydrous tetrahydrofuran (50 ml) at 0 °C, a solution of (2,3-dihydrobenzofuran-5-yl)acetic acid (4.9 g) in anhydrous tetrahydrofuran (50 ml) is added dropwise over 10 minutes.
- The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
- The reaction is quenched by the cautious dropwise addition of water (1.5 ml), followed by 10% aqueous sodium hydroxide (1.5 ml), and finally water (4.5 ml).
- The mixture is filtered, and the inorganic salts are washed with ethyl acetate (2 x 50 ml).
- The combined filtrate and washings are concentrated in vacuo to yield 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran as an oil.

Step 2: Preparation of **5-(2-Bromoethyl)-2,3-dihydrobenzofuran**[5]

- To a solution of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (0.612 g) in carbon tetrachloride (3 ml), phosphorus tribromide (0.37 g) is added.
- The mixture is heated under reflux for 3 hours.
- After cooling, the reaction mixture is worked up to isolate the final product.

Structural Elucidation: Spectroscopic Analysis

While specific experimental spectra for **5-(2-Bromoethyl)-2,3-dihydrobenzofuran** are not readily available in the public domain, a detailed analysis can be predicted based on the known spectral data of closely related dihydrobenzofuran derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data



The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and ethyl side-chain protons. The predicted chemical shifts (in ppm) and multiplicities are summarized in Table 2.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	~7.1	S	-
H-6	~7.0	d	~8.0
H-7	~6.7	d	~8.0
O-CH ₂ (H-2)	~4.6	t	~8.5
C-CH ₂ (H-3)	~3.2	t	~8.5
Ar-CH ₂	~3.1	t	~7.5
CH ₂ -Br	~3.6	t	~7.5

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts are presented in Table 3.

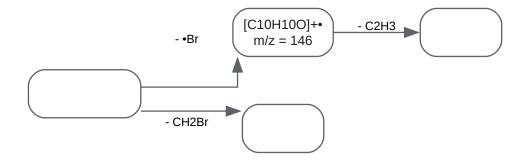


Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-7a	~159
C-3a	~128
C-5	~130
C-4	~125
C-6	~127
C-7	~109
O-CH ₂ (C-2)	~71
C-CH ₂ (C-3)	~30
Ar-CH ₂	~39
CH ₂ -Br	~33

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **5-(2-Bromoethyl)-2,3-dihydrobenzofuran** is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a prominent M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Predicted Fragmentation Pathway



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Figure 2: Predicted mass spectral fragmentation of **5-(2-Bromoethyl)-2,3-dihydrobenzofuran**.

The primary fragmentation is expected to be the loss of a bromine radical (•Br) to give a stable carbocation. Another significant fragmentation would be the cleavage of the C-C bond between the aromatic ring and the ethyl side chain.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **5-(2-Bromoethyl)-2,3-dihydrobenzofuran** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- 13C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is applied during acquisition.

Mass Spectrometry

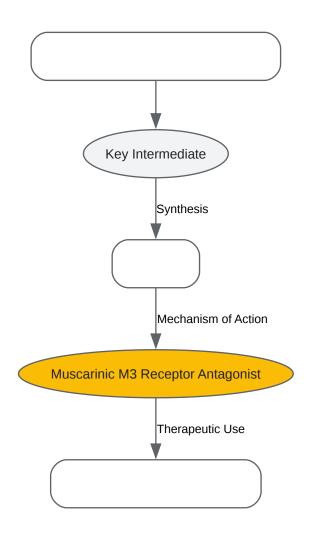
- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at 70 eV.
- Analysis: Acquire the mass spectrum over a mass range of m/z 40-300.

Biological Significance and Applications

The primary significance of **5-(2-Bromoethyl)-2,3-dihydrobenzofuran** lies in its role as a key precursor to Darifenacin.[1] The dihydrobenzofuran moiety is essential for the high affinity and



selectivity of Darifenacin for the M3 muscarinic receptor. The general class of dihydrobenzofuran derivatives has been explored for a wide range of therapeutic applications, leveraging their ability to interact with various biological targets. This makes **5-(2-Bromoethyl)-2,3-dihydrobenzofuran** a valuable starting material for the synthesis of novel drug candidates.



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Figure 3: Role of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran in drug development.

Conclusion

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a well-characterized intermediate with significant applications in medicinal chemistry. This guide has provided a detailed overview of its structural properties, a reliable synthetic protocol, and a predictive analysis of its spectroscopic data. This information is intended to be a valuable resource for researchers and scientists working on the



synthesis of Darifenacin and the development of new therapeutic agents based on the dihydrobenzofuran scaffold.

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